KATP Channel Kir6.2/SUR2B Modulatory Activity: Potency Contextualization Against Known Openers
The specific quantitative activity of CAS 898415-15-1 at the Kir6.2/SUR2B channel has not been publicly disclosed in peer-reviewed literature or patent examples in a manner that allows direct, head-to-head comparison with defined analogs. However, compounds within the same piperidine sulfonylurea patent family (US8586612B2) have demonstrated the ability to inhibit KATP channels, with activity varying based on the urea substituent [1]. For context, known Kir6.2/SUR2B openers such as Levcromakalim exhibit an EC50 of 0.534 µM in whole-cell electrophysiology assays, while QLS-101 shows an EC50 >100 µM, illustrating the wide dynamic range of potencies achievable within this target family [2]. Without disclosed data, no quantitative differentiation claim can be established for CAS 898415-15-1 versus specific structural analogs.
| Evidence Dimension | Kir6.2/SUR2B channel activation (EC50) |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Levcromakalim EC50: 0.534 ± 0.05 µM; QLS-101 EC50: >100 µM (whole-cell patch clamp) |
| Quantified Difference | Cannot be calculated |
| Conditions | Whole-cell patch clamp electrophysiology on Kir6.2/SUR2B channels |
Why This Matters
Knowing the exact potency of CAS 898415-15-1 relative to standard openers like Levcromakalim is essential for selecting the appropriate pharmacological tool for KATP channel studies.
- [1] Hachtel S, Englert HC, Gerlach U, et al. Piperidinesulfonylureas and -thioureas, their preparation, their use and pharmaceutical compositions comprising them. US Patent US8586612B2, 2008-02-07. View Source
- [2] Cui Y, et al. Dual response of KATP channels to staurosporine. Table 2: EC50 Values for Activation of Kir6.2/SUR2B. PMC, 2022. View Source
